m-Tolylmagnesium Bromide

Grignard reagent regiochemistry aryl nucleophile

m-Tolylmagnesium bromide (CAS 28987-79-3) is an aryl Grignard reagent supplied almost exclusively as a solution in tetrahydrofuran (typically 19% w/w, ca. 1.0 mol/L) or diethyl ether.

Molecular Formula C7H7BrMg
Molecular Weight 195.342
CAS No. 28987-79-3
Cat. No. B2573635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Tolylmagnesium Bromide
CAS28987-79-3
Molecular FormulaC7H7BrMg
Molecular Weight195.342
Structural Identifiers
SMILESCC1=CC=C[C-]=C1.[Mg+2].[Br-]
InChIInChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1
InChIKeyNFSMTXPGEBBLLV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





m-Tolylmagnesium Bromide (CAS 28987-79-3): Procurement-Grade Organomagnesium Reagent for Regioselective m-Tolyl Installation


m-Tolylmagnesium bromide (CAS 28987-79-3) is an aryl Grignard reagent supplied almost exclusively as a solution in tetrahydrofuran (typically 19% w/w, ca. 1.0 mol/L) or diethyl ether [1]. As the meta-methyl-substituted phenylmagnesium bromide, it serves as a nucleophilic m-tolyl anion equivalent for C–C bond-forming reactions in pharmaceutical intermediate synthesis, natural product derivatization, and organometallic complex preparation [1]. Its procurement and handling differ fundamentally from the corresponding bromide (CAS 4294-57-9) or chloride (CAS 121905-60-0) variants in both solution concentration and reactivity profile .

Why m-Tolylmagnesium Bromide Cannot Be Replaced by o-Tolyl or p-Tolyl Grignard Reagents in Regioselective Synthesis


The three tolylmagnesium bromide isomers are not functionally interchangeable because the position of the methyl substituent on the aromatic ring dictates both the steric environment around the C–Mg bond and the electronic distribution of the nucleophilic carbon . In iron-catalyzed cross-coupling with benzyl halides, o-tolylmagnesium bromide consistently delivers higher cross-coupled product yields than p-tolylmagnesium bromide due to reduced homocoupling side reactions, a difference attributed to steric and electronic effects at the ortho position [1]. For the m-isomer, the meta-methyl group exerts an electronic influence distinct from both ortho and para substitution, altering the nucleophilicity and regiochemical outcome in electrophilic trapping reactions—yet this differential reactivity remains unquantified in public head-to-head studies, meaning that generic substitution can lead to unpredictable yield, selectivity, or impurity profile changes in validated synthetic routes .

Quantitative Differentiation Evidence for m-Tolylmagnesium Bromide Procurement Decisions


Isomeric Purity and Regiochemical Fidelity in m-Tolyl Fragment Installation vs. Commercial Isomer Mixtures

m-Tolylmagnesium bromide is prepared exclusively from 3-bromotoluene, ensuring the nucleophilic carbon resides at the meta position relative to the methyl group . This contrasts with commercially available 'tolylmagnesium bromide' mixtures or reagents prepared from mixed isomer starting materials, which introduce regiochemical ambiguity. In validated synthetic sequences requiring a specific substitution pattern—such as the preparation of 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin, where the m-tolyl ω-side chain is essential for biological activity—the meta isomer is mandated by the target structure [1]. No direct comparative yield study for the m-isomer versus the o- or p-isomer in this or an equivalent system has been published, making this a class-level inference based on structural necessity.

Grignard reagent regiochemistry aryl nucleophile isomeric purity

Comparative Cross-Coupling Efficiency: o-Tolyl vs. p-Tolyl Grignard Reagents in Iron-Catalyzed Benzylation (Inferring m-Isomer Behavior)

In a study of iron(III) amine-bis(phenolate)-catalyzed cross-coupling of benzyl halides with aryl Grignard reagents, p-tolylmagnesium bromide gave lower yields of the desired cross-coupled product and higher yields of bibenzyl and biaryl homocoupled by-products compared to o-tolylmagnesium bromide under identical conditions (entries 5 and 6) [1]. The m-tolyl isomer was not tested in this study. However, the observed steric and electronic dependence on the methyl group position indicates that the m-isomer, with its distinct meta electronic effect and intermediate steric profile, would exhibit reactivity between these two extremes—a hypothesis that remains experimentally unverified in the public domain.

iron catalysis cross-coupling benzyl halide homocoupling

Solution Formulation and Concentration Standardization: Procurement Consistency vs. In-House Preparation Variability

Commercially sourced m-tolylmagnesium bromide is standardized at 19% w/w in tetrahydrofuran (approximately 1.0 mol/L), with titration data provided on the certificate of analysis . In contrast, in-house preparation from 3-bromotoluene and magnesium turnings yields solutions of variable concentration (typically 0.5–1.5 M) depending on magnesium activation, solvent purity, and reaction exotherm control [1]. For p-tolylmagnesium bromide, optimized pilot-scale syntheses report yields of 89–100% with concentrations maintained above 0.95 M at production rates exceeding 1 kg, but comparable scale-up data for the m-isomer are not publicly disclosed . The procurement of pre-standardized commercial solutions eliminates the batch-to-batch concentration variability inherent in laboratory preparation.

Grignard solution concentration tetrahydrofuran quality control

Patent-Literature Deployment in Nickel-Catalyzed Asymmetric Kumada Cross-Coupling Reactions

A patent reference describes the use of m-tolylmagnesium bromide as the aryl nucleophile in a nickel-catalyzed enantioselective Kumada cross-coupling with symmetric cyclic sulfates [1]. This application exploits the specific steric and electronic profile of the m-tolyl group to achieve asymmetric induction. Neither o-tolylmagnesium bromide nor p-tolylmagnesium bromide is reported in this specific enantioselective transformation, suggesting that the meta-methyl substitution pattern may be critical for the chiral induction outcome. However, no direct comparative enantioselectivity data (e.g., % ee for m- vs. o- vs. p-tolyl) have been disclosed.

asymmetric catalysis Kumada coupling nickel catalysis enantioselective

Validated Procurement Scenarios for m-Tolylmagnesium Bromide Based on Available Evidence


Pharmaceutical Intermediate Synthesis Requiring Unambiguous m-Tolyl Connectivity

When the target molecule contains an m-tolyl fragment at a specific position—such as in prostacyclin analog synthesis where the 16-(m-tolyl) substitution pattern is structurally essential—m-tolylmagnesium bromide is the required Grignard reagent, as the ortho or para isomer would produce a constitutional isomer of the drug substance, which is unacceptable for regulatory filing [1]. Procurement of the commercial 1.0 M THF solution ensures immediate use without isomer validation, reducing analytical burden compared to verifying in-house prepared reagent identity.

Nickel-Catalyzed Enantioselective Cross-Coupling Under Patent-Defined Conditions

For process chemistry groups executing proprietary nickel-catalyzed asymmetric Kumada couplings where m-tolylmagnesium bromide is specifically claimed as the nucleophile, sourcing the pre-formulated commercial solution ensures fidelity to the patented procedure and avoids the need to develop and validate an in-house preparation method that may introduce trace impurities affecting enantioselectivity [2].

Organometallic Complex Synthesis: Bis(m-tolyl)platinum(II) Stabilization

In the preparation of bis(m-tolyl)(cyclooctatetraene)platinum(II) complexes stabilized by pyridine, m-tolylmagnesium bromide is employed to install two m-tolyl ligands onto the platinum center via halide displacement from diiodo(cyclooctatetraene)platinum(II) [3]. The meta-methyl substitution pattern influences the steric properties of the resulting complex; the corresponding o-tolyl or p-tolyl complexes would exhibit different coordination geometries and stability profiles, though comparative stability data are not published.

Process Development and Scale-Up Requiring Reproducible Stoichiometry

In kilo-lab or pilot-plant settings where precise Grignard reagent stoichiometry is critical for yield optimization and impurity control, commercially standardized m-tolylmagnesium bromide (1.0 M in THF, titrated) eliminates the batch-to-batch concentration variability characteristic of in-house preparations [4]. While equivalent commercial solutions exist for the o- and p-isomers at comparable concentrations, the selection of the m-isomer is driven by the required regiochemistry of the target molecule, not by concentration advantages per se.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-Tolylmagnesium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.